3-(Trifluoromethyl)cyclobutane-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

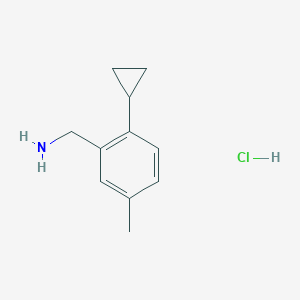

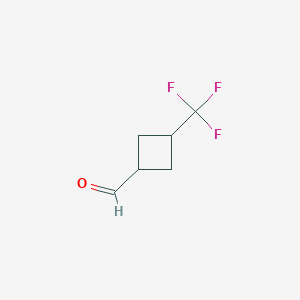

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C6H7F3O . It is a derivative of cyclobutane, which is a simple cycloalkane with four carbon atoms .

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde can be achieved starting from readily available 4-oxocyclobutane precursors . These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde consists of a cyclobutane ring with a trifluoromethyl group (CF3) and a carbaldehyde group (CHO) attached . The molecular weight of this compound is 152.11.Applications De Recherche Scientifique

Lewis Acid-Catalyzed Cycloadditions

One of the primary applications involves Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition reactions. For example, the use of boron trifluoride etherate for the activation of 3-alkoxycyclobutanones with aldehydes or ketones highlights a method for regio- and diastereoselective synthesis of complex bicyclic structures (J. Matsuo et al., 2008).

Chemistry of Cyclobutane Analogs

Further, the chemistry of cyclobutane analogs, such as 2-chloroquinoline-3-carbaldehyde, demonstrates the synthetic utility of cyclobutane carbaldehydes in constructing fused or binary heterocyclic systems, indicating a pathway for leveraging 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde in similar synthetic applications (W. Hamama et al., 2018).

Cycloaddition and Ring Expansion Reactions

The organocatalytic enantioselective [2 + 2] cycloaddition of unactivated alkenes with α-acyloxyacroleins, leading to optically active cyclobutanecarbaldehydes, presents a novel synthetic route that could potentially be adapted for the synthesis of enantioenriched derivatives of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde (K. Ishihara & K. Nakano, 2007).

Synthesis of Cyclobutanol Derivatives

Additionally, the samarium(II)-mediated stereoselective cyclisation of γ,δ-unsaturated aldehydes to functionalized cyclobutanols underscores the utility of metal-mediated reactions in synthesizing cyclobutane derivatives, offering insights into potential methodologies for synthesizing substituted 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde derivatives with high stereocontrol (D. Johnston et al., 2000).

Propriétés

IUPAC Name |

3-(trifluoromethyl)cyclobutane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)5-1-4(2-5)3-10/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPTZVMFIUSJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)

![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2975675.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)

![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)

![7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2975690.png)